3-(4-Pyridinyl)quinoline
Description
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H10N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-10H |
InChI Key |
QYCONSXONLLGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-yl-quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde containing a pyridine ring . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the quinoline ring .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridin-4-yl-quinoline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product . Additionally, the use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-yl-quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Pyridin-4-yl-quinoline is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, 3-Pyridin-4-yl-quinoline is studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific molecular pathways is of significant interest in medicinal chemistry .
Industry: In the industrial sector, 3-Pyridin-4-yl-quinoline is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling pathways . By blocking these pathways, 3-Pyridin-4-yl-quinoline can prevent the proliferation of cancer cells or the replication of viruses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The position and nature of substituents on the quinoline ring critically influence molecular interactions and bioactivity. Below is a comparative analysis of key compounds:
*Estimated using fragment-based methods due to lack of direct data.
Key Observations :
- Lipophilicity: Electron-withdrawing groups (e.g., -Cl, -CF3) increase XLogP3, as seen in 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline (XLogP3=5.7) . In contrast, this compound has lower lipophilicity, favoring membrane permeability.
- Solubility: Basic substituents (e.g., pyrrolidinyl in 7-Chloro-4-(pyrrolidin-1-yl)quinoline) improve aqueous solubility compared to aromatic substituents .
Enzyme Inhibition
- This compound Derivatives: The 5,7-dimethoxy variant inhibits PDGFRβ with an IC50 of 0.8 µM, showing >100-fold selectivity over related kinases .
- 6-Quinolyl-1-methyl Derivatives: Substitution at the 2-position (e.g., compound [34], IC50=0.75 µM) enhances bacterial dihydrofolate reductase (DHFR) inhibition while maintaining selectivity over vertebrate DHFR .
- JNJ-38877618: A c-Met inhibitor with nanomolar potency, currently in clinical trials for cancer therapy .
Antifungal/Antibacterial Activity
- Hexahydroquinoline derivatives (e.g., Q1-Q14) exhibit broad-spectrum activity against Candida albicans (MIC=16 µg/mL) and E. coli (MIC=32 µg/mL), attributed to their carbonitrile and cyclohexanedione motifs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Pyridinyl)quinoline, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation or cyclization, using precursors like anthranilic acids or aryl amines. Key parameters include:
- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use Pd-based catalysts for cross-coupling steps to introduce the pyridinyl group .
- Purification : Employ column chromatography or recrystallization to isolate the compound with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHN) .
- X-ray crystallography : Resolves crystal packing and bond angles for structural validation .
Q. What preliminary biological assays are suitable for evaluating the anticancer potential of this compound derivatives?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., PC3, HeLa) using MTT assays. For example, 4-methyl-2-(3-pyridinyl)quinoline showed IC = 4.40 µM against PC3 cells .
- Selectivity testing : Compare toxicity in non-cancerous fibroblasts to assess therapeutic index .
- Enzyme inhibition : Use kinase inhibition assays (e.g., PDGFR-β tyrosine kinase) with IC values as key metrics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO, -CF) at position 6 to improve binding affinity to kinase targets .
- Heterocyclic fusion : Pyrazolo[4,3-c]quinoline hybrids increase lipophilicity and membrane permeability .
- Data-driven optimization : Use molecular docking to predict interactions with biological targets (e.g., PDGFR-β active site) and validate with SPR binding assays .
Q. What strategies resolve contradictions in reported IC values for this compound derivatives across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate purity : Use HPLC to ensure >98% compound purity, as impurities can skew results .
- Cross-lab replication : Collaborate with independent labs to confirm activity trends (e.g., PC3 vs. HeLa sensitivity disparities) .
Q. How do this compound derivatives interact with cellular targets at the molecular level?
- Methodological Answer :
- Kinase inhibition : Derivatives like DMPQ dihydrochloride block PDGFR-β autophosphorylation by competitively binding the ATP pocket .
- DNA intercalation : Planar quinoline cores insert into DNA base pairs, disrupting replication in cancer cells .
- Protein binding assays : Use SPR or ITC to quantify binding constants (e.g., K = 120 nM for PDGFR-β) .
Key Recommendations for Researchers
- Prioritize reproducibility : Document reaction conditions and analytical parameters meticulously.
- Leverage computational tools : Use molecular dynamics simulations to predict metabolite formation and toxicity.
- Address data gaps : Explore understudied mechanisms, such as immunomodulatory effects or combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
